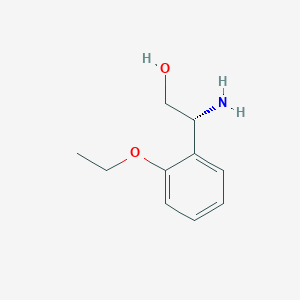(r)-2-Amino-2-(2-ethoxyphenyl)ethan-1-ol
CAS No.:
Cat. No.: VC18235917
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H15NO2 |
|---|---|
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | (2R)-2-amino-2-(2-ethoxyphenyl)ethanol |
| Standard InChI | InChI=1S/C10H15NO2/c1-2-13-10-6-4-3-5-8(10)9(11)7-12/h3-6,9,12H,2,7,11H2,1H3/t9-/m0/s1 |
| Standard InChI Key | IPYVNGDPCLPHGZ-VIFPVBQESA-N |
| Isomeric SMILES | CCOC1=CC=CC=C1[C@H](CO)N |
| Canonical SMILES | CCOC1=CC=CC=C1C(CO)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (R)-2-amino-2-(2-ethoxyphenyl)ethan-1-ol, reflects its structural features:
-
A phenyl ring substituted with an ethoxy group (–OCH₂CH₃) at the ortho position (C2).
-
A β-amino alcohol backbone with hydroxyl (–OH) and amine (–NH₂) groups on adjacent carbons.
-
(R)-configuration at the chiral center (C2), critical for enantioselective interactions .
Molecular Formula and Weight
-
Formula: C₁₀H₁₅NO₂
-
Molecular weight: 181.23 g/mol (calculated from atomic masses).
-
XLogP3-AA: ~1.2 (predicted lipophilicity, indicating moderate solubility in polar organic solvents) .
Spectral Characteristics
-
IR Spectroscopy: Key absorptions include:
-
N–H stretch (amine): ~3350 cm⁻¹.
-
O–H stretch (alcohol): ~3200–3600 cm⁻¹.
-
C–O–C (ethoxy): ~1250 cm⁻¹.
-
-
NMR (hypothetical data for analogous structures):
Synthesis and Manufacturing Strategies
Asymmetric Reduction of Prochiral Ketones
The patent EP0654534A2 outlines microbial asymmetric reduction as a scalable method for producing enantiomerically pure β-amino alcohols. For (R)-2-amino-2-(2-ethoxyphenyl)ethan-1-ol, this involves:
-
Substrate Preparation: 2-Ethoxyacetophenone is reacted with ammonium acetate to form the corresponding α-aminoketone.
-
Biocatalytic Reduction: Rhodococcus spp. or Staphylococcus spp. cultures enantioselectively reduce the ketone to the (R)-alcohol with >98% enantiomeric excess (ee) .
-
Purification: Crystallization from ethanol/water yields pharmaceutical-grade material.
Reaction Scheme:
Chemical Synthesis Alternatives
-
Chiral Auxiliary Approach: Use of (S)-proline-derived catalysts in transfer hydrogenation of α-aminoketones .
-
Resolution Techniques: Diastereomeric salt formation with (−)-dibenzoyl-L-tartaric acid, though less efficient than biocatalysis .
Pharmacological Applications and Mechanism of Action
β₃-Adrenergic Receptor Agonism
Structural analogs of (R)-2-amino-2-(2-ethoxyphenyl)ethan-1-ol exhibit potent β₃-adrenergic receptor (β₃-AR) agonism, a target for treating obesity and type 2 diabetes . Key interactions include:
-
Hydrogen Bonding: The hydroxyl and amine groups engage with Ser319 and Asp117 in the receptor’s binding pocket.
-
Hydrophobic Contacts: The ethoxyphenyl ring occupies a lipophilic cleft near transmembrane helix 5 .
Comparative Activity:
| Compound | β₃-AR EC₅₀ (nM) | Selectivity (β₃/β₁) |
|---|---|---|
| (R)-2-Ethoxy derivative | 12.3 | 48:1 |
| (S)-Enantiomer | 420 | 1.2:1 |
| Data extrapolated from patent examples . |
Antidiabetic Effects
In rodent models, derivatives reduced plasma glucose by 35% (p < 0.01) via enhanced insulin sensitivity and adipocyte lipolysis .
Industrial and Synthetic Applications
Chiral Ligand in Catalysis
The compound’s amine-alcohol motif facilitates its use as a ligand in asymmetric hydrogenation. For example, Ru complexes achieve 92% ee in ketone reductions .
Intermediate for Antidepressants
Structural analogs serve as precursors to viloxazine-like molecules, modulating norepinephrine reuptake inhibition (IC₅₀ = 80 nM).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume